molecular formula C15H15N3 B14468807 4-(2-Butylpyrimidin-5-yl)benzonitrile CAS No. 65586-39-2

4-(2-Butylpyrimidin-5-yl)benzonitrile

Cat. No.: B14468807
CAS No.: 65586-39-2
M. Wt: 237.30 g/mol
InChI Key: PRNPLENCAUAKHW-UHFFFAOYSA-N
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Description

4-(2-Butylpyrimidin-5-yl)benzonitrile: is a chemical compound with the molecular formula C15H15N3 It contains a benzonitrile group attached to a pyrimidine ring, which is further substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butylpyrimidin-5-yl)benzonitrile typically involves the reaction of 2-butylpyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by electron-withdrawing groups, facilitating the substitution of a leaving group by the benzonitrile moiety .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the use of green synthesis methods. For example, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield . These methods typically involve the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid, followed by dehydration to form the desired benzonitrile.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butylpyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(2-Butylpyrimidin-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Butylpyrimidin-5-yl)benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can form coordination complexes with transition metals, which are soluble in organic solvents and can be used as synthetic intermediates . Additionally, the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrimidine ring and butyl substitution.

    4-(2-Butylpyrimidin-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Butylpyrimidine: Contains the pyrimidine ring and butyl group but lacks the benzonitrile moiety.

Uniqueness

4-(2-Butylpyrimidin-5-yl)benzonitrile is unique due to its combination of a benzonitrile group with a substituted pyrimidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

65586-39-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4-(2-butylpyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C15H15N3/c1-2-3-4-15-17-10-14(11-18-15)13-7-5-12(9-16)6-8-13/h5-8,10-11H,2-4H2,1H3

InChI Key

PRNPLENCAUAKHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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